molecular formula C6H7BrClNOS B13453197 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride

Cat. No.: B13453197
M. Wt: 256.55 g/mol
InChI Key: XSYXBHBWPPGPLS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C6H6BrNOS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group and a bromine atom on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group. One common method involves the reaction of 3-bromothiophene with ethyl chloroacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding thiophene derivative.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(5-bromothiophen-2-yl)ethanone Hydrochloride: Similar in structure but with the bromine atom at a different position on the thiophene ring.

    2-(2-bromothiophen-3-yl)ethan-1-amine Hydrochloride: Another thiophene derivative with different substitution patterns.

Uniqueness

2-Amino-1-(3-bromothiophen-2-yl)ethanone Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7BrClNOS

Molecular Weight

256.55 g/mol

IUPAC Name

2-amino-1-(3-bromothiophen-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C6H6BrNOS.ClH/c7-4-1-2-10-6(4)5(9)3-8;/h1-2H,3,8H2;1H

InChI Key

XSYXBHBWPPGPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)CN.Cl

Origin of Product

United States

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